3-[(3-Bromothiophen-2-yl)methoxy]azetidine
Description
3-[(3-Bromothiophen-2-yl)methoxy]azetidine is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen-containing ring) linked via a methoxy group to a 3-bromothiophene moiety. This compound is of interest in medicinal chemistry as a building block for drug discovery, particularly in the development of cannabinoid receptor modulators or kinase inhibitors, given the prevalence of azetidine and thiophene motifs in bioactive molecules .
Properties
Molecular Formula |
C8H10BrNOS |
|---|---|
Molecular Weight |
248.14 g/mol |
IUPAC Name |
3-[(3-bromothiophen-2-yl)methoxy]azetidine |
InChI |
InChI=1S/C8H10BrNOS/c9-7-1-2-12-8(7)5-11-6-3-10-4-6/h1-2,6,10H,3-5H2 |
InChI Key |
NLTHGDGARNVHMC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=C(C=CS2)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(3-Bromothiophen-2-yl)methoxy]azetidine typically involves the reaction of 3-bromothiophene-2-carbaldehyde with azetidine in the presence of a base and a suitable solvent. The reaction conditions may vary, but common reagents include sodium hydride or potassium carbonate as the base and dimethylformamide or tetrahydrofuran as the solvent . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route described above can be scaled up for larger-scale production if needed.
Chemical Reactions Analysis
3-[(3-Bromothiophen-2-yl)methoxy]azetidine can undergo various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or palladium on carbon with hydrogen gas.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, using reagents like sodium azide or thiourea.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromothiophene moiety can yield 3-[(3-bromothiophen-2-yl)sulfonyl]azetidine, while substitution of the bromine atom with an amine can produce 3-[(3-aminothiophen-2-yl)methoxy]azetidine.
Scientific Research Applications
3-[(3-Bromothiophen-2-yl)methoxy]azetidine has several scientific research applications, including:
Biology: The compound can be used in the study of biological processes involving azetidine and thiophene derivatives, such as enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-[(3-Bromothiophen-2-yl)methoxy]azetidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromothiophene moiety can participate in π-π interactions with aromatic amino acids in proteins, while the azetidine ring can form hydrogen bonds with polar residues . These interactions can alter the conformation and activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Azetidine Derivatives with Aryl/Alkyl Substituents
- 3-(2-Bromophenyl)azetidine hydrochloride (EN300-300278): This derivative substitutes the thiophene-methoxy group with a 2-bromophenyl group directly attached to the azetidine ring. The absence of the methoxy linker reduces conformational flexibility, while the ortho-bromine on the phenyl ring may hinder rotational freedom compared to the para-substituted analogs.
- Azetidine Ethers (e.g., 24g, 24h in ): Synthesized via Brønsted acid-catalyzed alkylation of azetidinols with primary/secondary alcohols, these compounds exhibit moderate to high yields (47–79%). The methoxy ethanol-derived azetidine ether (24g, 52% yield) and ethylene glycol derivative (24h, 79% yield) demonstrate the compatibility of azetidine with polyether chains. In contrast, 3-[(3-Bromothiophen-2-yl)methoxy]azetidine’s bromothiophene group may require optimized conditions to avoid side reactions (e.g., dehalogenation) .
Oxetane Analogs
Oxetanes, isosteric to azetidines but oxygen-containing, exhibit distinct reactivity.
Physicochemical Properties
The bromothiophene group in this compound contributes to increased molecular weight and lipophilicity compared to simpler azetidine ethers (e.g., 24a–24j in ). This may enhance membrane permeability but reduce aqueous solubility. The electron-withdrawing bromine atom could also polarize the thiophene ring, affecting π-π stacking interactions in crystal packing or protein binding .
Data Tables
Table 1. Comparison of Azetidine Derivatives
*Yields inferred from analogous syntheses in .
Table 2. Functional Group Impact on Reactivity
Research Implications and Gaps
While this compound’s synthetic accessibility is implied by supplier listings (), detailed studies on its reactivity (e.g., cross-coupling efficiency) and bioactivity are lacking. Comparative studies with oxetane analogs could clarify the trade-offs between nitrogen’s hydrogen-bonding capacity and oxygen’s metabolic stability. Further exploration of its role in targeted therapies, particularly in combination with bromothiophene’s electronic properties, is warranted.
Biological Activity
3-[(3-Bromothiophen-2-yl)methoxy]azetidine is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₈H₉BrNOS
- Molecular Weight : 248.14 g/mol
The presence of an azetidine ring combined with a bromothiophene moiety and a methoxy group contributes to its distinctive chemical reactivity and biological properties.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The interaction profile suggests that the compound could modulate key biochemical pathways, leading to therapeutic effects against several diseases.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
- Receptor Modulation : The compound might also act on different receptors, influencing cellular signaling mechanisms that are crucial in cancer progression and other diseases.
Antimicrobial Properties
Studies have shown that this compound exhibits significant antimicrobial activity. The compound has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.
- Minimum Inhibitory Concentration (MIC) : Research indicates an MIC value that suggests strong antibacterial properties, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that the compound induces apoptosis in cancer cell lines.
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 20 | Cell cycle arrest and apoptosis |
Case Studies
-
Study on Antimicrobial Activity :
A recent study assessed the antibacterial effects of this compound against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Results showed a notable reduction in bacterial growth, indicating its potential as a therapeutic agent for resistant infections. -
Anticancer Evaluation :
Another study focused on the compound's effects on human cancer cell lines. The results demonstrated that treatment with this compound led to significant cell death in MCF-7 cells through the activation of apoptotic pathways, suggesting its role as a promising anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
